molecular formula C27H31N3O5S B11548767 N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide

N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B11548767
M. Wt: 509.6 g/mol
InChI Key: XSMQMTZGMJYHIO-TURZUDJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the hydrazine derivative, followed by the introduction of the sulfonamide group. The final step involves the formation of the imine linkage through a condensation reaction between the hydrazine derivative and the aldehyde.

    Preparation of Hydrazine Derivative: This step involves the reaction of hydrazine with an appropriate carbonyl compound under acidic or basic conditions to form the hydrazine derivative.

    Introduction of Sulfonamide Group: The hydrazine derivative is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonamide group.

    Formation of Imine Linkage: The final step involves the condensation of the hydrazine derivative with an aldehyde to form the imine linkage, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction may produce alcohols or amines

Scientific Research Applications

N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.

    Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Unlike simpler compounds such as ethyl acetoacetate and acetylacetone, this compound’s structure allows for more complex interactions and a broader range of applications in various fields.

Properties

Molecular Formula

C27H31N3O5S

Molecular Weight

509.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-methylanilino]-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H31N3O5S/c1-4-17-35-25-16-15-22(18-26(25)34-5-2)19-28-29-27(31)20-30(24-14-10-9-11-21(24)3)36(32,33)23-12-7-6-8-13-23/h6-16,18-19H,4-5,17,20H2,1-3H3,(H,29,31)/b28-19+

InChI Key

XSMQMTZGMJYHIO-TURZUDJPSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.